molecular formula C12H11N3O3 B3837926 11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione

11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione

Cat. No.: B3837926
M. Wt: 245.23 g/mol
InChI Key: IUNZTMRHYPZZIZ-UHFFFAOYSA-N
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Description

11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione is a complex heterocyclic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and amines under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents, with catalysts such as sodium bisulfate to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 11,13-Dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
  • 11,13-Dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Uniqueness

11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

11-acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-6(16)7-5-8-10(14-11(7)17)13-9-3-2-4-15(9)12(8)18/h5H,2-4H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZTMRHYPZZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(NC1=O)N=C3CCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione
Reactant of Route 2
Reactant of Route 2
11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione
Reactant of Route 3
Reactant of Route 3
11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione
Reactant of Route 4
11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione
Reactant of Route 5
11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione
Reactant of Route 6
11-Acetyl-2,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),2,10-triene-8,12-dione

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